Methyl 2,5-difluorobenzoate

Physical property differentiation Purification method selection Process chemistry

Methyl 2,5-difluorobenzoate (CAS 362601-90-9) is a fluorinated aromatic methyl ester belonging to the difluorobenzoate family, with the molecular formula C₈H₆F₂O₂ and a molecular weight of 172.13 g/mol. It is a clear, nearly colorless liquid at room temperature with a boiling point of 204–205 °C (lit.) and a density of 1.265 g/mL at 25 °C (lit.).

Molecular Formula C8H6F2O2
Molecular Weight 172.13 g/mol
CAS No. 362601-90-9
Cat. No. B1585754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,5-difluorobenzoate
CAS362601-90-9
Molecular FormulaC8H6F2O2
Molecular Weight172.13 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC(=C1)F)F
InChIInChI=1S/C8H6F2O2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,1H3
InChIKeyUDBLTZWJCWPYBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2,5-Difluorobenzoate (CAS 362601-90-9): Procurement-Grade Baseline for Difluorinated Benzoate Ester Selection


Methyl 2,5-difluorobenzoate (CAS 362601-90-9) is a fluorinated aromatic methyl ester belonging to the difluorobenzoate family, with the molecular formula C₈H₆F₂O₂ and a molecular weight of 172.13 g/mol . It is a clear, nearly colorless liquid at room temperature with a boiling point of 204–205 °C (lit.) and a density of 1.265 g/mL at 25 °C (lit.) . The compound features two electron-withdrawing fluorine atoms at the 2- and 5-positions of the benzene ring, imparting distinct electronic and steric properties that differentiate it from its regioisomeric counterparts (2,4-; 2,6-; 3,4-; 3,5-difluorobenzoates) . It serves primarily as a versatile synthetic intermediate in pharmaceutical and agrochemical research, with its 2,5-difluoro substitution pattern being specifically exploited in kinase inhibitor design, liquid crystal material synthesis, and as a precursor for decarboxylative cross-coupling reactions [1].

Why Methyl 2,5-Difluorobenzoate Cannot Be Generically Substituted by Other Difluorobenzoate Regioisomers


Difluorobenzoate regioisomers are not interchangeable building blocks. The position of fluorine substituents on the aromatic ring fundamentally alters three procurement-critical properties: (i) physical handling characteristics, where boiling point differences exceeding 75 °C between isomers directly impact distillation-based purification feasibility ; (ii) electronic modulation of the aromatic ring, where the 2,5-pattern produces a distinct pKa (2.93 for the parent acid) and charge distribution compared to the 2,4- (pKa 3.29) and 2,6- patterns, dictating reactivity in downstream coupling and nucleophilic aromatic substitution reactions [1]; and (iii) biological target engagement, where the 2′,5′-difluoro substitution on the p-aminobenzoyl ring of antifolate thymidylate synthase inhibitors yields a distinct cytotoxicity/TS-inhibition profile relative to the 2′,3′- and 2′,6′-difluoro analogues [2]. Substituting one regioisomer for another without re-optimizing the synthetic route and validating biological outcomes introduces quantifiable risk of divergent reaction yields, purification failure, and altered pharmacological activity.

Quantitative Differentiation Evidence for Methyl 2,5-Difluorobenzoate vs. Closest Difluorobenzoate Ester Analogs


Boiling Point Differentiation: Methyl 2,5-Difluorobenzoate vs. Methyl 2,4-Difluorobenzoate Enables Distillation-Based Purification Selectivity

Methyl 2,5-difluorobenzoate exhibits a boiling point of 204–205 °C (lit.), which is 75–77 °C higher than that of its 2,4-regioisomer (methyl 2,4-difluorobenzoate, bp 128–129 °C lit.) . This substantial boiling point gap means that the 2,5-isomer can be reliably separated from the 2,4-isomer via fractional distillation, whereas the 2,6-isomer (bp 203–204 °C) cannot be distinguished from the 2,5-isomer by boiling point alone . The density values further differentiate the three: 1.265 g/mL (2,5-), 1.384 g/mL (2,4-), and 1.281 g/mL (2,6-) at 25 °C .

Physical property differentiation Purification method selection Process chemistry

Aqueous Solubility and logP Differentiation Among Difluorobenzoate Methyl Esters Affects Workup and Purification Protocol Design

Methyl 2,5-difluorobenzoate has a calculated aqueous solubility of 0.52 g/L at 25 °C and a predicted logP of approximately 1.75 . The 2,4-isomer has a comparable logP (~1.75) but a markedly different density (1.384 vs. 1.265 g/mL), while the 2,6-isomer has a lower refractive index (n20/D 1.476 vs. 1.485) . The water solubility of the 2,5-isomer (very slightly soluble, 0.52 g/L) places it in a range where liquid-liquid extraction from aqueous reaction mixtures requires careful solvent selection; the solubility is low enough for effective extraction with organic solvents (dichloromethane, ethyl acetate, THF) but high enough that multiple extraction cycles or salting-out may be beneficial for quantitative recovery .

Solubility logP Extraction efficiency Workup optimization

Parent Acid Ionization Thermodynamics: 2,5-Difluorobenzoic Acid vs. 2,4- and 2,6-Difluorobenzoic Acids Dictates Reactivity in pH-Sensitive Transformations

The parent acid of methyl 2,5-difluorobenzoate, 2,5-difluorobenzoic acid, has a predicted pKa of 2.93 ± 0.10 . This is 0.36 log units more acidic than 2,4-difluorobenzoic acid (experimental pKa 3.29) . The thermodynamic study by Strong et al. (1987) demonstrated that each fluorine substituted in the meta or para position increases the entropy of ionization, while ortho substitution decreases it—a position-specific effect that translates to quantifiable differences in ΔG°, ΔH°, and ΔS° of ionization across the 2,3-; 2,5-; 3,4-; and 3,5-difluorobenzoic acid series [1]. The 2,5-pattern, bearing one ortho-fluorine and one meta-fluorine relative to the carboxyl group, occupies an intermediate position in the ionization enthalpy/entropy landscape, which directly influences the pH-dependent partitioning, salt formation efficiency, and nucleophilic reactivity of the ester derivative in aqueous or biphasic reaction media.

pKa differentiation Ionization thermodynamics Reactivity prediction Salt formation

Tracer Transport Behavior: 2,5-Difluorobenzoate Exhibits Lower Soil Retardation Than 3,4- and 3,5-Isomers, Enabling Conservative Hydrological Tracing

In a direct comparative study of fluorobenzoate tracers in two neutral-pH, high-organic-carbon Iowa soils, Jaynes (1994) evaluated the transport properties of 2,5-DFBA, 2,6-DFBA, 3,4-DFBA, 3,5-DFBA, o-TFMBA, m-TFMBA, and PFBA against a bromide standard [1]. 2,5-DFBA was retarded less and dispersed slightly more than 2,6-DFBA, PFBA, and o-TFMBA, but remained conservative (i.e., non-sorbing and non-degrading) [1]. In contrast, 3,4-DFBA and 3,5-DFBA showed greater degrees of interaction with the soil matrix and were not conservative, precluding their use as acceptable hydrological tracers [1]. Additionally, plant growth studies using corn (Zea mays L.) and soybean (Glycine max [L.] Merr.) showed significantly (P = 0.05) decreased growth for treatments using 3,4-DFBA and 3,5-DFBA, further excluding these isomers from agronomic tracer applications [1].

Environmental fate Groundwater tracing Soil transport Conservative tracer selection

Biological Target Differentiation: 2′,5′-Difluoro Substitution in Antifolate TS Inhibitors Yields a Distinct Cytotoxicity/TS-Inhibition Profile vs. 2′,3′- and 2′,6′-Analogues

Marsham et al. (1992) synthesized and compared three regioisomeric series of quinazoline antifolate thymidylate synthase (TS) inhibitors bearing 2′,3′-difluoro, 2′,5′-difluoro, and 2′,6′-difluoro substitution on the p-aminobenzoate ring [1]. The synthesis of the 2′,5′-difluoro analogues proceeded via oxidation of difluoronitrotoluene to 2,5-difluoro-4-nitrobenzoic acid, followed by glutamation, reduction, and alkylation—a route distinct from that used for the 2′,3′- and 2′,6′-series, which started from methyl 4-((tert-butoxycarbonyl)amino)-2,6-difluorobenzoate and its 2,3-substituted counterpart [1]. Compared to their nonfluorinated parent compounds, all difluoro analogues were poorer TS inhibitors, with the greatest loss of enzyme activity observed in N10-propargyl analogues bearing a fluorine ortho to the amine substituent [1]. Critically, despite lower TS inhibition, the 2′,5′-difluoro compounds retained equivalent cytotoxicity to their nonfluorinated predecessors, whereas the ortho-fluorinated 2′,3′- and 2′,6′-analogues showed a more pronounced dissociation between TS inhibition and cytotoxicity [1].

Thymidylate synthase inhibition Antifolate drug design Cytotoxicity profiling Structure-activity relationship

Regioselective Synthetic Utility: The 2,5-Difluoro Pattern Directs Site-Selective Nucleophilic Aromatic Substitution and Cross-Coupling Differently from 2,4- and 2,6-Isomers

The 2,5-difluoro substitution pattern establishes a predictable regiochemical landscape for further functionalization. The ester group at C1, flanked by ortho-fluorine at C2 and meta-fluorine at C5, creates an electronic environment where the C4 position is activated toward nucleophilic aromatic substitution (SNAr) due to the combined electron-withdrawing effects of both the ester (meta-directing, deactivating) and the para-fluorine . In the photocatalytic hydrodefluorination (HDF) framework reported by Kharbanda and Weaver (2023), the directed-HDF strategy on perfluorinated benzoates demonstrated that the first defluorination event directs the second para to itself, producing 2,5-di-H products in 81–87% yield with exclusion of 2,3-, 3,5-, and 3,4-regioisomers [1]. This contrasts with the 2,4- and 2,6-patterns, where the symmetrical or near-symmetrical fluorine placement leads to different regiochemical outcomes in SNAr and cross-coupling manifolds [1]. The methyl ester functionality of methyl 2,5-difluorobenzoate additionally enables decarboxylative cross-coupling after hydrolysis, a reactivity mode demonstrated in the synthesis of diflunisal and sitagliptin intermediates [1].

Regioselective synthesis Nucleophilic aromatic substitution Cross-coupling Directing effects

Procurement-Relevant Application Scenarios Where Methyl 2,5-Difluorobenzoate (CAS 362601-90-9) Provides Quantifiable Advantage


Medicinal Chemistry: Kinase Inhibitor and Antifolate Drug Candidate Synthesis Requiring 2′,5′-Difluoro Pharmacophore Access

In kinase inhibitor and antifolate drug discovery programs, the 2′,5′-difluoro substitution pattern on the benzoyl ring provides a unique cytotoxicity/TS-inhibition decoupling profile demonstrated in L1210 cell-based assays relative to 2′,3′- and 2′,6′-analogues [1]. Methyl 2,5-difluorobenzoate serves as the direct ester building block for constructing the 2,5-difluorobenzoyl fragment via amidation or hydrolysis–coupling sequences. The compound's pKa (parent acid: 2.93) and regiochemical predictability enable rational design of pH-dependent prodrug strategies and selective SNAr elaboration at the C4 position [2][3]. Its use is specifically indicated when the target product profile requires retention of cytotoxicity despite attenuated TS inhibition—a SAR outcome unique to the 2,5-pattern.

Environmental Hydrology: Conservative Groundwater Tracer with Validated Low Soil Retardation and Absence of Phytotoxicity

2,5-Difluorobenzoate (as the sodium salt, readily prepared from the methyl ester via hydrolysis) has been validated as a conservative tracer in neutral-pH, high-organic-carbon soils, with demonstrably lower retardation than 2,6-DFBA, PFBA, and o-TFMBA, and without the phytotoxic effects that preclude use of 3,4-DFBA and 3,5-DFBA in agronomic settings (P = 0.05 significance) [1]. The methyl ester form (methyl 2,5-difluorobenzoate) is the recommended procurement form for tracer studies because it provides a stable, high-purity precursor that can be quantitatively hydrolyzed to the active tracer salt immediately before field deployment, minimizing storage degradation risks.

Process Chemistry: Distillation-Purifiable Intermediate Where Boiling Point Separation from 2,4-Isomer Contamination Is Required

When synthetic routes generate mixtures of difluorobenzoate regioisomers, methyl 2,5-difluorobenzoate's boiling point of 204–205 °C permits fractional distillation separation from the 2,4-isomer (bp 128–129 °C; Δ = +75–77 °C) [1]. This is a procurement-relevant specification: if a supplier's material contains 2,4-isomer as the primary impurity, distillation is a viable purification method. However, the near-identical boiling point of the 2,6-isomer (203–204 °C) means that orthogonal analytical confirmation (¹⁹F NMR, refractive index) is mandatory for lot acceptance when 2,6-cross-contamination is a risk [2]. The density difference (1.265 vs. 1.384 g/mL for 2,4-; 1.281 g/mL for 2,6-) provides a rapid, non-spectroscopic identity check [1][2].

Materials Science: Liquid Crystal and Coordination Polymer Precursor Leveraging 2,5-Difluoro Rigid-Rod Geometry

The 2,5-difluorobenzoate motif has been incorporated into dinuclear lanthanide nanoclusters [Ln₂(2,5-DFBA)₆(phen)₂] (Ln = Tb, Eu, Gd) that exhibit air-, water-, and thermo-stability suitable for luminescent sensing devices [1]. The 2,5-substitution pattern provides a rigid, linear geometry distinct from the bent geometry of 2,4- and the symmetric geometry of 2,6-isomers, which influences the dimensionality and topology of the resulting coordination polymers and metal-organic frameworks. Methyl 2,5-difluorobenzoate serves as the preferred procurement form for these applications because the methyl ester can be hydrolyzed in situ under the mildly basic conditions typical of solvothermal MOF synthesis, releasing the 2,5-DFBA ligand in a controlled manner.

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